![molecular formula C16H16Cl2N2O3S B4115189 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4115189.png)
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide
Overview
Description
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system (CNS) and peripheral tissues. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders.
Mechanism of Action
DPCPX is a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release, neuronal excitability, and cerebral blood flow. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels. DPCPX blocks the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling cascade.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been reported to increase cerebral blood flow and oxygen consumption in animal models of cerebral ischemia. DPCPX has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. In addition, DPCPX has been shown to decrease myocardial infarct size and improve cardiac function in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
One advantage of using DPCPX in lab experiments is its high selectivity and specificity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor blockade without interference from other receptors. However, one limitation of using DPCPX is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or complex delivery systems.
Future Directions
There are several future directions for the study of DPCPX. One area of interest is the potential use of DPCPX in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in clinical settings. Finally, the study of the pharmacokinetics and pharmacodynamics of DPCPX in humans may provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
DPCPX has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. DPCPX has also been investigated for its potential use in the treatment of cardiac arrhythmias, myocardial infarction, and hypertension.
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-9-19-16(21)12-5-3-4-6-14(12)20-24(22,23)15-10-11(17)7-8-13(15)18/h3-8,10,20H,2,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOIYBYNBUXHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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